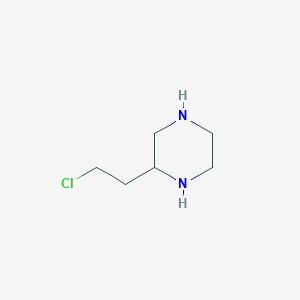

2-(2-Chloroethyl)piperazine

CAS No.:

Cat. No.: VC16261487

Molecular Formula: C6H13ClN2

Molecular Weight: 148.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13ClN2 |

|---|---|

| Molecular Weight | 148.63 g/mol |

| IUPAC Name | 2-(2-chloroethyl)piperazine |

| Standard InChI | InChI=1S/C6H13ClN2/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1-5H2 |

| Standard InChI Key | HHDTZOBGKFPIJZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(CN1)CCCl |

Introduction

Chemical Identity and Physicochemical Properties

2-(2-Chloroethyl)piperazine, also known as 1-(2-chloroethyl)piperazine, is a bicyclic amine with a chloroethyl side chain. Its structure features a six-membered piperazine ring with one nitrogen atom bonded to a group. Key physicochemical properties include a density of 1.042 g/cm³, a boiling point of 222.4°C at 760 mmHg, and a flash point of 88.3°C . The compound’s refractive index is 1.466, and it is typically stored at 2–8°C to maintain stability .

Molecular and Structural Insights

The molecular structure of 2-(2-Chloroethyl)piperazine enables participation in nucleophilic substitution reactions, owing to the electrophilic chlorine atom. This reactivity is exploited in synthesizing derivatives such as nitrosoureas and carbamates . The compound’s exact mass is 184.053 g/mol, with a polar surface area (PSA) of 15.27 Ų and a LogP value of 1.199, indicating moderate lipophilicity . These properties influence its pharmacokinetic behavior, particularly in drug design applications.

Synthesis and Manufacturing Processes

The synthesis of 2-(2-Chloroethyl)piperazine typically involves alkylation reactions of piperazine with 1,2-dichloroethane. A patented method describes reacting bis(2-chloroethyl)amine with phenyl chloroformate in the presence of diisopropylethylamine (DIPEA) as a base and solvent. The reaction proceeds under reflux (50–150°C), with potassium iodide often added to accelerate initiation .

Key Reaction Steps

-

Alkylation of Piperazine: Piperazine reacts with 1,2-dichloroethane in a polar aprotic solvent, yielding 2-(2-Chloroethyl)piperazine hydrochloride.

-

Purification: The crude product is partitioned between an organic solvent (e.g., dichloromethane) and acidified water. Neutralization of the aqueous phase followed by extraction isolates the free base .

-

Characterization: Analytical techniques such as HPLC and NMR verify purity and structural integrity .

This synthetic route achieves high yields (≥95%) and scalability, making it industrially viable . Alternative approaches include reductive amination of chloroacetaldehyde with piperazine, though these are less commonly reported.

A landmark study synthesized a series of 2-(2-Chloroethyl)piperazine-derived nitrosourea analogues (6a–h) and evaluated their cytotoxicity against five cancer cell lines. Compound 6f (bearing a 4-fluorophenyl group) exhibited potent activity against HCT-116 colorectal cancer cells (), surpassing reference drugs like 5-fluorouracil . Mechanistic studies suggest these compounds induce apoptosis via DNA alkylation and inhibition of topoisomerase II .

Antimicrobial Activity

While direct evidence for 2-(2-Chloroethyl)piperazine is limited, structural analogues such as 1-(2-Chloroethyl)-4-isopropylpiperazine hydrochloride demonstrate broad-spectrum antimicrobial effects. These findings hint at the potential for optimizing chloroethyl-piperazine derivatives for infectious disease treatment.

Industrial and Research Applications

Beyond pharmacology, 2-(2-Chloroethyl)piperazine serves as a building block in agrochemicals and polymers. Its reactivity with electrophiles enables the synthesis of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume